molecular formula C16H20F3N3O B7637141 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide

1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide

Cat. No. B7637141
M. Wt: 327.34 g/mol
InChI Key: OXFFGLBXNXPNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide, also known as MTFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTFP is a pyrazole-based compound that has a unique structure, making it a promising candidate for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide exerts its effects by binding to the active site of FAAH, MAGL, and ABHD6, inhibiting their enzymatic activity. This leads to an increase in the levels of endocannabinoids and other lipid signaling molecules, which can have various physiological effects. 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has been shown to have analgesic, anti-inflammatory, and anti-tumor effects in preclinical studies.
Biochemical and Physiological Effects
1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids and other lipid signaling molecules, which can have analgesic and anti-inflammatory effects. 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has also been shown to have anti-tumor effects in various cancer cell lines, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also a potent inhibitor of FAAH, MAGL, and ABHD6, making it a useful tool for studying the roles of these enzymes in various physiological processes. However, 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has some limitations, including its relatively high cost and limited solubility in aqueous solutions.

Future Directions

1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has several potential future directions for scientific research. One potential direction is the development of 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide analogs with improved pharmacokinetic properties and selectivity for specific enzymes. Another potential direction is the investigation of the role of 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide in various disease states, including cancer and obesity. Finally, 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide may have potential applications in the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide involves the reaction of 1-adamantylamine with trifluoroacetic anhydride to form 3-(trifluoromethyl)-1-adamantyltrifluoroacetamide. This intermediate compound is then reacted with 4-hydrazinobenzoic acid to produce 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide. The synthesis of 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids. 1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide has also been shown to have activity against other enzymes, including monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing 6 (ABHD6). These enzymes are involved in the metabolism of lipids and have been implicated in various diseases, including cancer and obesity.

properties

IUPAC Name

1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O/c1-22-8-12(7-20-22)13(23)21-15-5-10-2-11(6-15)4-14(3-10,9-15)16(17,18)19/h7-8,10-11H,2-6,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFFGLBXNXPNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC23CC4CC(C2)CC(C4)(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide

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